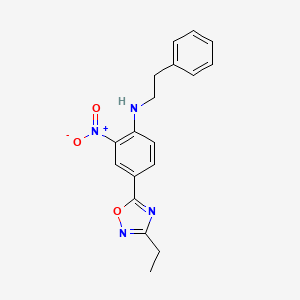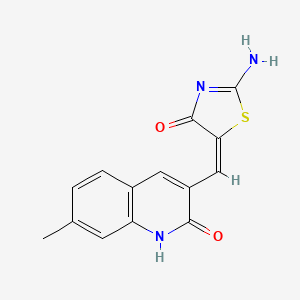
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-((2-hydroxy-7-methylquinolin-3-yl)methylene)-2-iminothiazolidin-4-one, commonly known as HM-3, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of iminothiazolidinones and has been found to exhibit various biological activities.
作用机制
The mechanism of action of HM-3 is not fully understood, but it has been proposed that HM-3 exerts its biological activities by inhibiting various signaling pathways. HM-3 has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory cytokines. Additionally, HM-3 has been found to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
HM-3 has been found to exhibit various biochemical and physiological effects. HM-3 has been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Additionally, HM-3 has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. HM-3 has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of HM-3 is its potential therapeutic applications in various diseases, such as cancer and inflammation. Additionally, HM-3 has been found to have low toxicity and high stability, making it a suitable candidate for further development. However, one of the limitations of HM-3 is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of HM-3. One of the future directions is to investigate the potential therapeutic applications of HM-3 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of HM-3 and its effects on various signaling pathways. Furthermore, the development of novel formulations of HM-3 with improved solubility and bioavailability may enhance its therapeutic potential.
合成方法
The synthesis of HM-3 involves the condensation of 2-hydroxy-7-methylquinoline-3-carbaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ethyl chloroacetate and sodium hydroxide to yield the final product, HM-3. This synthesis method has been reported to have a high yield and purity of the product.
科学研究应用
HM-3 has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and antitumor properties. Due to its potential therapeutic applications, HM-3 has been extensively studied in scientific research. HM-3 has been reported to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of inflammatory cytokines. Additionally, HM-3 has been found to protect against oxidative stress-induced damage in various cell types.
属性
IUPAC Name |
(5E)-2-amino-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-7-2-3-8-5-9(12(18)16-10(8)4-7)6-11-13(19)17-14(15)20-11/h2-6H,1H3,(H,16,18)(H2,15,17,19)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSJTUHBULAUQI-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
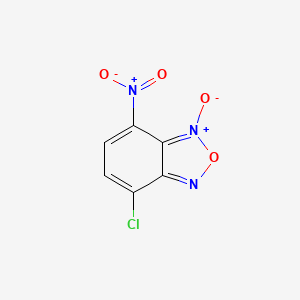
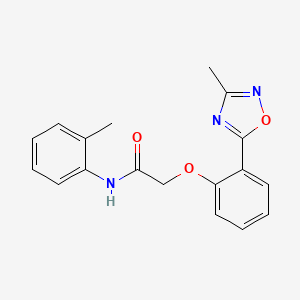
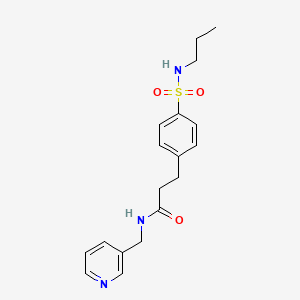


![4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
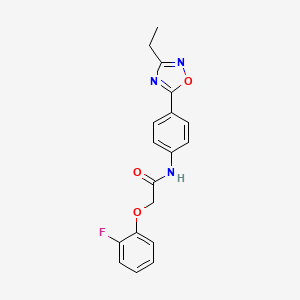
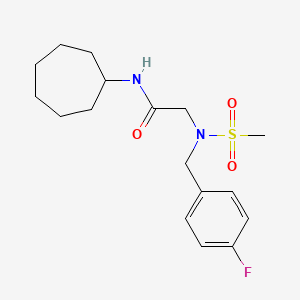

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7708091.png)
